N-Bsmoc-L-methionine
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Overview
Description
N-Bsmoc-L-methionine is a biochemical used for proteomics research . It has a molecular formula of C15H17NO6S2 and a molecular weight of 371.43 .
Synthesis Analysis
The synthesis of L-methionine can be enhanced by strengthening the L-methionine terminal synthetic module via site-directed mutation of L-homoserine O-succinyltransferase (MetA) and overexpression of metAfbr, metC, and yjeH . This process increased L-methionine production to 1.93 g/L in shake flask fermentation .Molecular Structure Analysis
The this compound molecule contains a total of 42 bonds . It includes 25 non-H bonds, 11 multiple bonds, 8 rotatable bonds, 5 double bonds, and 6 aromatic bonds .Chemical Reactions Analysis
The production of L-methionine involves complex and strictly regulated biosynthesis . During the synthesis of L-methionine, equimolar amounts of L-isoleucine are accumulated via the elimination reaction of cystathionine γ-synthetase MetB due to the insufficient supply of L-cysteine .Physical And Chemical Properties Analysis
This compound is a solid substance with a melting point of 116° C . It should be stored at 4° C .properties
IUPAC Name |
(2S)-2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]-4-methylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6S2/c1-23-7-6-12(14(17)18)16-15(19)22-9-11-8-10-4-2-3-5-13(10)24(11,20)21/h2-5,8,12H,6-7,9H2,1H3,(H,16,19)(H,17,18)/t12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBUIRQRLLHQRDV-LBPRGKRZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)OCC1=CC2=CC=CC=C2S1(=O)=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90428830 |
Source
|
Record name | N-Bsmoc-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
197245-29-7 |
Source
|
Record name | N-Bsmoc-L-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90428830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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